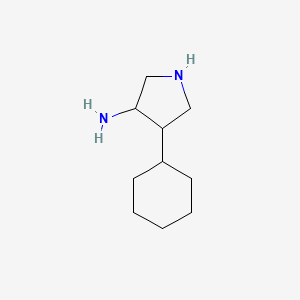

4-Cyclohexylpyrrolidin-3-amine

Description

Significance of Pyrrolidine (B122466) and Cyclohexane (B81311) Moieties in Organic Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry. nih.govtandfonline.com Its prevalence in numerous FDA-approved drugs underscores its importance. nih.gov The sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, a critical aspect in modern drug design. nih.govresearchgate.net This non-planar structure contributes to the stereochemistry of a molecule, which can significantly influence its biological activity by affecting how it binds to target proteins. nih.govresearchgate.net Furthermore, the pyrrolidine moiety's physicochemical properties, such as hydrophilicity and basicity, can be finely tuned through substitution, making it a versatile scaffold for developing new therapeutic agents. tandfonline.combohrium.com

The cyclohexane ring is another key structural motif in drug discovery, valued for its three-dimensional and rigid nature. pharmablock.com It can serve as a bioisostere for other groups, such as the t-butyl or phenyl group, potentially offering improved binding affinity to target proteins by providing more contact points. pharmablock.com The replacement of flexible alkyl chains with a rigid cyclohexane ring can reduce the entropic penalty upon binding, leading to enhanced affinity. pharmablock.com Its presence in natural products and synthetic drugs highlights its utility as both a core structure and a peripheral side chain. pharmablock.com The metabolic stability of the cyclohexane ring further enhances its appeal in the design of new pharmaceutical compounds. rsc.org

Historical Context of Pyrrolidine-Derived Compounds in Chemical Synthesis and Mechanistic Studies

The study of pyrrolidine and its derivatives has a long history in organic chemistry, with these compounds serving as crucial intermediates in a multitude of synthetic pathways. ijrpr.com Early research often focused on alkaloids and other natural products containing the pyrrolidine core. bohrium.comtandfonline.com Over time, the synthetic utility of pyrrolidines has expanded dramatically. They are now widely used as ligands for transition metals, organocatalysts, and as chiral controllers in asymmetric synthesis. nih.gov The development of synthetic methodologies for N-acylated pyrrolidine derivatives, for instance, has paralleled advances in peptide chemistry and lipid biochemistry. The systematic exploration of fatty acid amide families, which includes N-acylated pyrrolidines, gained momentum with the recognition of their biological importance as lipid mediators.

Overview of Research Trajectories for Complex Amine Structures

The synthesis of complex amines is a vibrant and evolving area of chemical research, driven by their widespread applications in pharmaceuticals and materials science. ijrpr.comnumberanalytics.com A significant trend is the development of more efficient and selective synthetic methods. numberanalytics.com This includes the use of novel catalysts, biocatalysis, and flow chemistry to create scalable and sustainable processes. numberanalytics.com The synthesis of chiral amines with high enantiopurity is a particular focus, given their importance in the pharmaceutical industry. numberanalytics.comresearchgate.net

Researchers are also exploring new reaction conditions, such as high pressure and microwave irradiation, to improve reaction efficiency. numberanalytics.com A key challenge remains in achieving high selectivity and yield, especially for structurally complex amines. ijrpr.comnumberanalytics.com The development of sustainable and environmentally friendly methods for amine synthesis is a major goal for the future. numberanalytics.commdpi.com Recent advancements in harnessing reactive intermediates, such as aziridinium (B1262131) ylides, are opening new avenues for the stereocontrolled synthesis of densely functionalized nitrogen-containing heterocycles. nih.gov

Scope and Objectives of Academic Inquiry into 4-Cyclohexylpyrrolidin-3-amine

The academic inquiry into 4-Cyclohexylpyrrolidin-3-amine is primarily focused on its potential as a building block for the synthesis of more complex molecules. Its structure, which combines the key features of a pyrrolidine ring and a cyclohexane moiety, makes it an interesting candidate for medicinal chemistry research. A structurally related compound, 1-Benzyl-4-cyclohexylpyrrolidin-3-amine, is noted in chemical databases, suggesting interest in this particular scaffold. chemsrc.com Research in this area would likely involve the exploration of synthetic routes to this compound and its derivatives, as well as the investigation of their potential biological activities. The development of efficient synthetic methods for such complex amines is a key objective, as is the understanding of how the combination of the pyrrolidine and cyclohexane rings influences the properties of the resulting molecules.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h8-10,12H,1-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNANQPQQISZQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CNCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 4 Cyclohexylpyrrolidin 3 Amine and Its Analogs

Established Synthetic Routes to the Pyrrolidin-3-amine Core Structure

Traditional synthetic routes leverage well-established organic reactions to build the pyrrolidine (B122466) scaffold and introduce the required functional groups in a stepwise fashion. These methods often begin with the formation of the heterocyclic ring, followed by substitution and functional group manipulation.

The construction of the pyrrolidine ring is a fundamental step, and numerous cyclization strategies have been developed. These methods are crucial as they form the backbone of the target molecule.

One of the most prevalent methods is the [3+2] cycloaddition reaction . This approach, particularly involving azomethine ylides as 1,3-dipoles reacting with various dipolarophiles (alkenes), is a powerful tool for creating substituted pyrrolidines. acs.orgresearchgate.net The reaction can generate multiple stereocenters simultaneously with a high degree of control. acs.org

Other established cyclization methods include:

Intramolecular Cyclization : This can be achieved through various means, such as the cyclization of 1,4-amino alcohols. mdpi.com Another approach is the intramolecular amination of remote C(sp³)-H bonds, which can be catalyzed by copper or promoted by visible light, offering a direct route to the pyrrolidine ring from linear precursors. organic-chemistry.org

Reductive Amination : The condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by reduction, provides a straightforward route to the pyrrolidine scaffold. mdpi.com

N-Heterocyclization : Primary amines can be reacted with alkyl dihalides (e.g., 1,4-dichlorobutane) in a one-pot cyclocondensation to yield the pyrrolidine ring. organic-chemistry.org

Table 1: Comparison of Key Pyrrolidine Ring Formation Strategies

| Method | Description | Key Features |

| [3+2] Cycloaddition | Reaction between a 1,3-dipole (e.g., azomethine ylide) and a dipolarophile (e.g., alkene). | High efficiency, stereocontrol, rapid buildup of complexity. acs.org |

| Intramolecular Amination | Cyclization of an amine onto an electrophilic center within the same molecule (e.g., an alkyl halide or activated C-H bond). | Forms the ring from a single acyclic precursor. organic-chemistry.org |

| Reductive Amination | Reaction of a 1,4-dicarbonyl compound with an amine followed by in-situ reduction. | Direct and often high-yielding route from readily available starting materials. mdpi.com |

Attaching the cyclohexyl group at the C4 position of the pyrrolidine ring is a critical step that can be accomplished through several organometallic strategies. While direct synthesis of the title compound is not extensively documented, analogous transformations provide a clear blueprint.

A primary method involves the 1,4-conjugate addition of a cyclohexyl nucleophile to an α,β-unsaturated pyrrolidinone precursor (e.g., a 1,5-dihydro-2H-pyrrol-2-one). Organocuprates, such as cyclohexylmagnesium bromide-copper(I) iodide complexes, are effective for this purpose, adding the bulky cyclohexyl group to the β-position (C4) of the carbonyl. nih.gov

An alternative strategy is the Grignard reaction , where a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) is added to a 4-oxopyrrolidine derivative. libretexts.orgaskfilo.com This reaction forms a tertiary alcohol at the C4 position. The resulting hydroxyl group would then require subsequent deoxygenation steps to yield the desired 4-cyclohexyl substitution, making this a more indirect route.

Achieving the desired stereochemistry for the amine group at the C3 position is paramount for biological activity. Several methods are employed to ensure high stereoselectivity.

A common approach starts with a chiral precursor, such as trans-4-hydroxy-L-proline. mdpi.com The synthesis can proceed through the following key steps:

Protection of the amine and activation of the C3-hydroxyl group (e.g., conversion to a mesylate or tosylate).

Nucleophilic substitution (SN2) with an azide (B81097) source (e.g., sodium azide). This step proceeds with inversion of configuration, establishing the desired stereochemistry at C3.

Reduction of the azide group to the primary amine, typically using catalytic hydrogenation (e.g., H₂/Pd-C) or a reagent like triphenylphosphine.

Another powerful method is the stereoselective reduction of an imine or oxime derived from a 3-oxopyrrolidone intermediate. chemrxiv.org The use of chiral reducing agents or catalysts can direct the hydride addition to one face of the C=N double bond, yielding the amine with high enantiomeric excess.

Novel and Emerging Synthetic Approaches

Modern synthetic chemistry seeks to improve efficiency, reduce step counts, and enhance stereocontrol. Biocatalysis and multicomponent reactions are at the forefront of these efforts for synthesizing complex molecules like 4-cyclohexylpyrrolidin-3-amine.

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for synthesizing chiral amines. Enzymes operate under mild conditions and can provide exceptionally high levels of stereoselectivity.

Key enzyme classes used for this purpose include:

Amine Transaminases (ATAs) : These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. An N-protected-3-pyrrolidinone can be converted directly into the corresponding chiral N-protected-3-aminopyrrolidine with very high enantiomeric excess.

Imine Reductases (IREDs) : IREDs catalyze the asymmetric reduction of imines to amines. This can be applied in a one-pot reaction where a 3-oxopyrrolidone is first condensed with an amine source and then reduced in situ by the enzyme.

Cytochrome P450 Enzymes : Through directed evolution, variants of cytochrome P450 enzymes have been developed to catalyze abiological reactions, such as the intramolecular amination of C(sp³)-H bonds in organic azides to construct chiral pyrrolidines.

Table 2: Biocatalytic Enzymes for Chiral Amine Synthesis

| Enzyme Class | Reaction Catalyzed | Application to Pyrrolidine Synthesis |

| Amine Transaminase (ATA) | Ketone to Chiral Amine | Asymmetric synthesis of 3-aminopyrrolidine (B1265635) from 3-pyrrolidinone. |

| Imine Reductase (IRED) | Imine to Chiral Amine | Stereoselective reduction of a 3-iminopyrrolidine intermediate. |

| Cytochrome P450 (Engineered) | Intramolecular C-H Amination | Formation of the chiral pyrrolidine ring via nitrene insertion. |

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. beilstein-journals.org These reactions are prized for their atom economy and ability to rapidly generate molecular complexity.

For the synthesis of substituted pyrrolidines, [3+2] cycloaddition-based MCRs are particularly powerful. For example, an MCR between an amino ester, an aldehyde, and an alkene (dipolarophile) can generate a highly functionalized pyrrolidine ring in one step. beilstein-archives.org This strategy allows for the simultaneous installation of substituents that would otherwise require multiple synthetic operations, potentially introducing the precursors for the cyclohexyl and amine moieties in a single, convergent step.

Flow Chemistry Applications in Pyrrolidine Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in organic synthesis, offering significant advantages over traditional batch processing. nih.gov These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater scalability and reproducibility. nih.govjst.org.in In the context of pyrrolidine synthesis, flow chemistry enables precise control over reaction parameters, leading to higher yields and purities of the desired products. acs.orgmdpi.com

One notable application of flow chemistry in this area is the synthesis of trisubstituted pyrrolidines. acs.org Microreactor technologies facilitate multi-step reaction sequences in a continuous manner, often avoiding the need for isolation and purification of intermediates. mdpi.com For instance, a [3+2] cycloaddition reaction to form the pyrrolidine ring can be "telescoped" with a subsequent reduction step, such as the reduction of a nitro group, all within a continuous flow system. acs.org The use of immobilized scavengers and reagents in packed columns further streamlines the process by simplifying the workup and purification stages. cam.ac.uk

The advantages of flow chemistry for pyrrolidine synthesis are summarized in the table below:

| Feature of Flow Chemistry | Advantage in Pyrrolidine Synthesis | Reference |

| Enhanced Heat and Mass Transfer | Improved reaction control and efficiency, leading to higher yields. | nih.gov |

| Improved Safety | Safe handling of potentially hazardous intermediates like azomethine ylides. | nih.govresearchgate.net |

| Scalability | Straightforward to scale up production by running the system for longer or by "numbering up" (using multiple reactors in parallel). | nih.govacs.org |

| Process Automation | Allows for automated, multi-step syntheses without the need for isolating intermediates. | mdpi.com |

| Rapid Optimization | The small reaction volumes in microreactors allow for quick screening of reaction conditions to find the optimal parameters. | jst.org.in |

A general workflow for the synthesis of a focused library of trisubstituted pyrrolidines using integrated flow chemistry and batch methods might involve an initial cycloaddition performed in a flow reactor, followed by a reduction step that can be conducted in either a continuous (e.g., using an H-Cube® system) or a batchwise manner. acs.org Subsequent functionalization, such as acylation, can then be carried out using conventional parallel synthesis techniques. acs.org

Asymmetric Synthesis and Chiral Resolution Techniques

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for the asymmetric synthesis and chiral resolution of 4-Cyclohexylpyrrolidin-3-amine and its analogs is of paramount importance.

Enantioselective catalysis provides a direct route to chiral amines, avoiding the need for resolving racemic mixtures. Various catalytic systems have been developed for the asymmetric synthesis of pyrrolidines. For example, palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, utilizing novel phosphoramidite (B1245037) ligands, can produce pyrrolidine cycloadducts with excellent yields and high enantioselectivity. organic-chemistry.orgnih.gov

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. nih.gov Transaminases, for instance, can be employed in a transaminase-triggered cyclization to afford enantio-complementary 2-substituted pyrrolidines with excellent enantiomeric excess (≥95% ee). acs.org This biocatalytic approach has been successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a preparative scale. acs.org

The following table summarizes key findings in the enantioselective synthesis of pyrrolidines:

| Catalytic System | Reaction Type | Key Features | Reference |

| Palladium with Phosphoramidite Ligands | [3+2] Cycloaddition | High yields and enantioselectivities for the synthesis of chiral pyrrolidines from imines. | organic-chemistry.orgnih.gov |

| Transaminases | Biocatalytic Cyclization | Access to both enantiomers with high enantiomeric excess (>95% ee). | acs.org |

| Chiral Silane Lewis Acid | Mannich/Hydroamination Sequence | Two-step synthesis of highly substituted pyrrolidines with excellent diastereoselectivity in the hydroamination step. | acs.org |

The control of diastereoselectivity is crucial when multiple stereocenters are present, as is the case in many substituted pyrrolidines. Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities. Copper-promoted intramolecular aminooxygenation of alkenes is one such method that has been investigated for the diastereoselective synthesis of disubstituted pyrrolidines. nih.gov This reaction can be tuned to favor the formation of either 2,5-cis or 2,5-trans pyrrolidines with high selectivity by carefully choosing the substrate. nih.gov

For α-substituted 4-pentenyl sulfonamides, the reaction strongly favors the formation of 2,5-cis-pyrrolidines with a diastereomeric ratio of over 20:1. nih.gov In contrast, γ-substituted substrates lead to a preference for the 2,3-trans pyrrolidine adducts, albeit with more moderate selectivity (around 3:1). nih.gov The synthetic utility of this methodology has been demonstrated in the formal synthesis of natural products like (+)-monomorine. nih.gov

When an enantioselective synthesis is not feasible or does not provide sufficient enantiopurity, chiral resolution of a racemic mixture is employed. wikipedia.org This involves separating the enantiomers, often by converting them into diastereomers that can be separated by conventional techniques. wikipedia.org

Crystallization-based resolution is a classical and widely used method. chiralpedia.com It typically involves the reaction of the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid like tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. chiralpedia.com The desired enantiomer can then be recovered by removing the resolving agent. wikipedia.org

Chromatographic chiral separation is another powerful technique. jiangnan.edu.cn This method utilizes a chiral stationary phase (CSP) in a chromatography column, often in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). jiangnan.edu.cnnih.gov The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and thus their separation. chiralpedia.com Polysaccharide-based CSPs are commonly used for this purpose. nih.gov SFC is gaining popularity as a more environmentally friendly alternative to HPLC due to its use of CO2-based mobile phases. nih.gov

The table below compares the two main chiral resolution techniques:

| Technique | Principle | Advantages | Disadvantages |

| Crystallization | Formation of diastereomeric salts with different solubilities. wikipedia.org | Can be cost-effective for large-scale separations. | Success is not guaranteed and depends on finding a suitable resolving agent and crystallization conditions. wikipedia.org |

| Chromatography | Differential interaction of enantiomers with a chiral stationary phase. chiralpedia.com | Generally applicable to a wide range of compounds; can provide high purity. | Can be more expensive, especially for large-scale separations. |

Derivatization Strategies and Functional Group Interconversions

Derivatization of the 4-Cyclohexylpyrrolidin-3-amine core is essential for exploring its structure-activity relationships and for developing new chemical entities. The primary amine group is a key handle for a variety of functional group interconversions.

Amide bond formation is one of the most common and important reactions in medicinal chemistry. hepatochem.comgrowingscience.com The primary amine of 4-Cyclohexylpyrrolidin-3-amine can be readily acylated with a wide range of carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) to form the corresponding amides. organic-chemistry.org

This reaction typically requires a coupling reagent to activate the carboxylic acid. luxembourg-bio.com A plethora of coupling reagents are available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as well as uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). growingscience.comluxembourg-bio.com The choice of coupling reagent and reaction conditions is crucial to ensure high yields and to avoid side reactions, such as racemization if chiral carboxylic acids are used. luxembourg-bio.com

A typical amide coupling reaction involves the following steps:

Activation of the carboxylic acid with a coupling reagent.

Reaction of the activated carboxylic acid with the amine (4-Cyclohexylpyrrolidin-3-amine).

Workup and purification of the resulting amide.

The table below lists some common coupling reagents used in amide synthesis:

| Coupling Reagent | Abbreviation | By-product | Notes |

| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | The DCU by-product is often insoluble and can be removed by filtration. luxembourg-bio.com |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | EDC | A water-soluble urea | The by-product is easily removed during aqueous workup. |

| HATU | HATU | - | Often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). growingscience.com |

These derivatization strategies allow for the systematic modification of the 4-Cyclohexylpyrrolidin-3-amine scaffold, enabling the synthesis of diverse libraries of compounds for further investigation.

Alkylation and Reductive Amination Protocols

Reductive amination is a highly efficient and widely used method for the synthesis of pyrrolidines. nih.gov This approach typically involves the reaction of a dicarbonyl compound with a primary amine to form a C=N intermediate, which is then reduced to afford the corresponding pyrrolidine. nih.gov One of the key advantages of this method is that water is the only byproduct. nih.gov

A variety of catalytic systems have been developed to facilitate reductive amination, including those based on iridium, ruthenium, and copper. For instance, an iridium-catalyzed transfer hydrogenation process has been successfully employed for the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines. nih.gov Similarly, a ruthenium-based catalytic system ([RuCl2(p-cymene)]2/Ph2SiH2) has been shown to be effective for the reductive amination of aldehydes with anilines. organic-chemistry.org Copper-catalyzed protocols have also been developed for the reductive methylation of amines using formic acid as a C1 source. organic-chemistry.org

In cases where dialkylation is a concern, a stepwise procedure involving the formation of an imine followed by reduction with a reagent like sodium borohydride (B1222165) (NaBH4) can be employed. organic-chemistry.org The choice of reducing agent and catalyst can be tailored to suit the specific substrates and desired outcome.

While direct examples for the synthesis of 4-cyclohexylpyrrolidin-3-amine via these methods are not extensively detailed in the provided search results, the general applicability of reductive amination suggests its potential for constructing this scaffold. For example, a retrosynthetic analysis would suggest the reaction of a 1,4-dicarbonyl precursor bearing a cyclohexyl group with a suitable amine, followed by reduction.

Table 1: Examples of Catalytic Systems for Reductive Amination in Pyrrolidine Synthesis

| Catalyst System | Substrates | Product Type | Reference |

| Iridium-based catalyst | Diketones and anilines | N-aryl-substituted pyrrolidines | nih.gov |

| [RuCl2(p-cymene)]2/Ph2SiH2 | Aldehydes and anilines | Secondary and tertiary amines | organic-chemistry.org |

| InCl3/Et3SiH/MeOH | Aldehydes/ketones and various amines | Substituted amines | organic-chemistry.org |

| Dibutyltin dichloride/phenylsilane | Aldehydes/ketones and anilines/dialkylamines | Substituted amines | organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions for Pyrrolidine Decoration

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.orgresearchgate.net These methods are particularly valuable for the "decoration" or functionalization of heterocyclic scaffolds like pyrrolidine. acs.org

The N-arylation of pyrrolidines is a common application of palladium-catalyzed C-N cross-coupling. acs.org This reaction allows for the introduction of various aryl and heteroaryl groups onto the nitrogen atom of the pyrrolidine ring, providing access to a diverse range of analogs. The development of advanced ligands and precatalysts has led to highly general and reliable protocols for these transformations. acs.org

Beyond N-functionalization, palladium catalysis can also be employed to modify the carbon framework of the pyrrolidine ring itself. For instance, palladium-catalyzed asymmetric [3+2] cycloaddition reactions of trimethylenemethane with imines provide a powerful method for the enantioselective construction of substituted pyrrolidines. nih.gov Another approach involves the palladium-catalyzed carbenylative amination of N-tosylhydrazones and (E)-vinyl iodides bearing an amine, which grants access to a variety of chiral pyrrolidines. nih.gov

While specific examples detailing the palladium-catalyzed decoration of 4-cyclohexylpyrrolidin-3-amine were not found in the search results, the versatility of these methods suggests their potential for modifying this core structure. For example, if a suitable halo-substituted precursor of 4-cyclohexylpyrrolidin-3-amine were available, palladium-catalyzed cross-coupling could be used to introduce a wide array of substituents at that position.

Table 2: Examples of Palladium-Catalyzed Reactions for Pyrrolidine Synthesis and Functionalization

| Reaction Type | Substrates | Key Features | Reference |

| Asymmetric Carbenylative Amination | N-tosylhydrazones and (E)-vinyl iodides with an amine | Access to chiral pyrrolidines and piperidines | nih.gov |

| N-Arylation | Pyrrolidine and aryl halides/pseudohalides | Formation of C-N bonds to introduce aryl groups | acs.org |

| Asymmetric [3+2] Cycloaddition | Trimethylenemethane and imines | Enantioselective construction of substituted pyrrolidines | nih.gov |

| Intramolecular Cyclization | Suitably functionalized acyclic precursors | Formation of the pyrrolidine ring | acs.org |

Chemical Reactivity and Mechanistic Investigations of 4 Cyclohexylpyrrolidin 3 Amine Derivatives

Fundamental Amine Reactivity Studies

The amine functionality is the primary site of reactivity in 4-Cyclohexylpyrrolidin-3-amine, engaging in a variety of reactions typical for secondary amines.

The reactivity of the amine group is fundamentally defined by its nucleophilicity (its ability to attack an electrophilic carbon) and its basicity (its ability to accept a proton). Pyrrolidine (B122466) and its derivatives are known to be effective nucleophiles and relatively strong bases compared to acyclic secondary amines.

Basicity: Pyrrolidine is a typical secondary amine base. wikipedia.org The conjugate acid of pyrrolidine has a pKa of approximately 11.3, indicating its strength as a base. researchgate.net The electronic properties of the cyclohexyl group at the 4-position are primarily inductive, having a minimal effect on the basicity of the amine at the 3-position.

Nucleophilicity: The cyclic structure of pyrrolidine derivatives enhances their nucleophilicity compared to analogous acyclic secondary amines like diethylamine. researchgate.net This is attributed to the "tied-back" conformation of the alkyl substituents within the ring, which reduces steric hindrance around the nitrogen's lone pair, making it more accessible for attacking electrophiles. researchgate.net The general trend for amine nucleophilicity increases from primary to secondary amines, with pyrrolidine being a particularly reactive example. masterorganicchemistry.com The cyclohexyl group at the 4-position can, however, introduce steric bulk that may modulate the rate of reaction depending on the electrophile's structure.

| Amine | Structure | pKa of Conjugate Acid (pKaH) |

|---|---|---|

| Ammonia | NH₃ | 9.25 |

| Diethylamine | (CH₃CH₂)₂NH | 10.93 |

| Pyrrolidine | C₄H₉N | 11.27 wikipedia.org |

| Triethylamine | (CH₃CH₂)₃N | 10.75 |

As a potent nucleophile, the amine group in 4-cyclohexylpyrrolidin-3-amine readily reacts with a wide range of electrophiles.

Reaction with Carbonyls: The amine can undergo nucleophilic addition to aldehydes and ketones to form an intermediate carbinolamine, which can then dehydrate to form an enamine (if the carbonyl has an α-hydrogen) or an iminium ion. These reactions are fundamental in organocatalysis.

Reaction with Alkyl Halides: N-alkylation of the pyrrolidine nitrogen can be achieved through reaction with alkyl halides via an SN2 mechanism. This is a common method for introducing new substituents onto the nitrogen atom. For instance, the Williamson reaction, a related ether synthesis, has been adapted to introduce pyrrolidine rings onto other molecules. nih.gov

Reaction with Acylating Agents: Acylation occurs readily with reagents like acid chlorides or anhydrides to form N-acylpyrrolidine derivatives (amides). This reaction is often used to protect the amine or to synthesize more complex molecules. The synthesis of various drugs, such as Avanafil and Daclatasvir, involves the condensation of a carboxylic acid or its derivative with a pyrrolidine precursor. nih.gov

The outcome of these reactions can be influenced by the steric hindrance presented by the cyclohexyl group, potentially affecting reaction rates and selectivity.

Reaction Mechanisms Specific to Pyrrolidine Ring Systems

Beyond the reactivity of the amine group, the pyrrolidine ring itself can participate in unique mechanistic pathways.

While pyrrolidine is an unstrained cyclic amine, cleavage of its C-N bonds is a significant challenge that has been addressed through various synthetic strategies. researchgate.net These deconstructive transformations allow for the synthesis of structurally diverse molecules from a pyrrolidine scaffold. researchgate.net

Oxidative Ring Opening: The ring can be opened via oxidation at the α-position to the nitrogen, forming an N-acyliminium ion intermediate. nih.gov This intermediate can then be trapped by a nucleophile, leading to a ring-opened product.

Reductive C-N Bond Cleavage: Methods utilizing photoredox catalysis in combination with a Lewis acid have been developed for the reductive cleavage of the C-N bond in N-benzoyl pyrrolidine. researchgate.net

Hydrolytic Ring Opening: Certain pyrrolidine derivatives, such as 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indole, can undergo hydrolytic ring-opening upon treatment with a base at room temperature, yielding products like 4-(cyclohexylamino)-1-(1H-indol-3-yl)butan-1-one. researchgate.net

| Method | Typical Reagents/Conditions | Key Intermediate | Reference |

|---|---|---|---|

| Oxidative Cleavage | Hypervalent iodine reagents (e.g., PIDA), NBS/AIBN | N-acyliminium ion | nih.gov |

| Reductive Cleavage | Lewis acid + Photoredox catalysis | Radical ion | researchgate.net |

| Hydrolytic Opening | Base (e.g., NaOH) at room temperature | Enaminimine/Amino-ketone equilibrium | researchgate.net |

Pyrrolidine derivatives are exceptionally important building blocks in [3+2] cycloaddition reactions, which are a powerful method for constructing new five-membered rings. osaka-u.ac.jp A common strategy involves the in-situ generation of an azomethine ylide from a pyrrolidine derivative, which then reacts with a dipolarophile (like an alkene or alkyne). nih.gov

This 1,3-dipolar cycloaddition is a highly efficient way to synthesize complex, densely substituted pyrrolidine structures with a high degree of stereocontrol. nih.govacs.org The reaction between azomethine ylides and various dipolarophiles has been studied extensively for creating diverse heterocyclic compounds. nih.govmdpi.com The specific substitution pattern on the starting pyrrolidine ring and the choice of dipolarophile determine the regio- and stereoselectivity of the final product. nih.gov

Stereochemical Implications in Reaction Pathways

The 4-Cyclohexylpyrrolidin-3-amine molecule contains two chiral centers at the C3 and C4 positions. The stereochemistry at these centers has a profound influence on the molecule's reactivity and the stereochemical outcome of its reactions.

Diastereoselective Reactions: The pre-existing stereocenters can direct the approach of incoming reagents. The bulky cyclohexyl group at C4 will likely create a significant steric bias, favoring the approach of electrophiles from the face of the ring opposite to the cyclohexyl group (anti-addition). This can lead to high diastereoselectivity in alkylation, acylation, and cycloaddition reactions.

Chiral Nitrogen Inversion: While the nitrogen atom in an amine can be a chiral center if it bears three different substituents, it typically undergoes rapid pyramidal inversion at room temperature, preventing the isolation of enantiomers in acyclic amines. libretexts.org However, when the nitrogen is part of a rigid ring system or is converted into a quaternary ammonium salt or a planar iminium ion intermediate, its stereochemistry can become fixed, influencing the subsequent reaction steps.

Stereocontrol in Cycloadditions: In [3+2] cycloaddition reactions, the stereochemistry of the substituents on the initial pyrrolidine ring is often transferred to the newly formed ring. For example, diastereoselective 1,3-dipolar cycloadditions can generate up to four new stereogenic centers simultaneously, with the absolute configuration being induced by the chirality of the starting material. acs.org

Diastereoselectivity and Enantioselectivity in Transformations

Derivatives of 4-cyclohexylpyrrolidin-3-amine are anticipated to serve as potent organocatalysts in a range of asymmetric reactions, including aldol reactions, Michael additions, and Diels-Alder reactions. The stereochemical outcome of these transformations is governed by the formation of transient chiral intermediates, such as enamines or iminium ions, which effectively shield one face of the reacting molecule, thereby directing the approach of the reaction partner.

The diastereoselectivity in reactions catalyzed by substituted pyrrolidines is often high. For instance, in copper-promoted intramolecular aminooxygenation of alkenes, α-substituted 4-pentenyl sulfonamides lead predominantly to the formation of 2,5-cis-pyrrolidines with diastereomeric ratios often exceeding 20:1. nih.gov Conversely, γ-substituted substrates tend to favor 2,3-trans pyrrolidine products, albeit with more moderate selectivity. nih.gov This highlights the profound influence of substituent positioning on the stereochemical course of the reaction.

In the realm of enantioselective catalysis, pyrrolidine-based organocatalysts have demonstrated remarkable efficacy. For example, in the asymmetric aldol condensation of cyclohexanone with p-nitrobenzaldehyde, certain dihydroxyproline derivatives have achieved enantiomeric excesses of up to 99% with a diastereomeric ratio of 25:1. mdpi.com Similarly, cinchona alkaloid-derived amine catalysts have been successfully employed in asymmetric [4+2] cycloaddition reactions, yielding 4H-pyran fused pyrrolin-2-one products with good enantioselectivities. nih.gov While direct data for 4-cyclohexylpyrrolidin-3-amine is not available, the principles established with these analogous systems suggest that its derivatives would also exhibit high levels of stereocontrol.

The table below summarizes representative data on the stereoselectivity achieved with various pyrrolidine-based catalysts in different asymmetric reactions.

| Catalyst Type | Reaction | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| α-Substituted 4-pentenyl sulfonamides | Intramolecular Aminooxygenation | Alkenes | >20:1 (cis) | - | nih.gov |

| γ-Substituted 4-pentenyl sulfonamides | Intramolecular Aminooxygenation | Alkenes | ~3:1 (trans) | - | nih.gov |

| (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid | Aldol Condensation | Cyclohexanone, p-nitrobenzaldehyde | 25:1 | 99% | mdpi.com |

| Cinchona alkaloid-derived amine | [4+2] Cycloaddition | Allene ketones, 2,3-dioxopyrrolidine derivatives | - | Good | nih.gov |

Conformational Analysis of Reactivity Intermediates

The stereochemical outcomes of reactions catalyzed by pyrrolidine derivatives are intrinsically linked to the conformational preferences of the reactive intermediates. The puckered nature of the pyrrolidine ring allows it to adopt various envelope and twisted conformations, which in turn dictate the spatial orientation of the catalytic groups and the substrates.

Computational studies on pyrrolidine enamines have revealed that multiple conformations, including s-cis and s-trans isomers arising from rotation around the N-C bond, can be significantly populated at equilibrium. researchgate.net The energy differences between these conformers can be small, necessitating high-accuracy computational methods to predict their relative stabilities. researchgate.net It has been suggested that the origin of stereoselectivity in some reactions is not governed by the thermodynamic stability of the enamine conformers but rather by the kinetics of the subsequent elementary steps. researchgate.net

The substituents on the pyrrolidine ring play a crucial role in biasing the conformational landscape. For example, the introduction of a bulky tert-butyl group at the 4-position of proline has been shown to lock the pyrrolidine ring into specific puckered conformations. researchgate.net A trans-4-tert-butyl group favors an "exo" pucker, while a cis-substituent induces an "endo" pucker. researchgate.net This conformational locking can have a significant impact on the stereoselectivity of the catalyzed reaction by pre-organizing the transition state.

In the context of 4-cyclohexylpyrrolidin-3-amine, the bulky cyclohexyl group at the 4-position is expected to exert a strong conformational directing effect. This would likely favor a specific ring pucker to minimize steric interactions, thereby creating a well-defined chiral pocket around the catalytically active amine group. This pre-organization is a key principle in asymmetric catalysis, as it reduces the entropic penalty of achieving a highly ordered transition state, leading to higher stereoselectivity.

Catalytic Roles and Organocatalytic Applications

Pyrrolidine derivatives, including by extension 4-cyclohexylpyrrolidin-3-amine, are workhorses in the field of organocatalysis. Their catalytic activity is primarily based on their ability to act as chiral secondary amines, which can reversibly form nucleophilic enamines or electrophilic iminium ions with carbonyl compounds. mdpi.comorganic-chemistry.org

Enamine Catalysis: In this mode of activation, the secondary amine of the pyrrolidine catalyst reacts with a ketone or an aldehyde to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and can react with various electrophiles. The stereochemistry of the reaction is controlled by the chiral environment provided by the catalyst, which directs the approach of the electrophile to one of the two enantiotopic faces of the enamine. This strategy has been widely applied in asymmetric aldol reactions, Michael additions, and α-functionalization of carbonyl compounds. organic-chemistry.org

Iminium Ion Catalysis: Alternatively, the pyrrolidine catalyst can react with α,β-unsaturated aldehydes or ketones to form a chiral iminium ion. The formation of the iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, making it more susceptible to nucleophilic attack. This activation mode is central to organocatalytic Diels-Alder reactions, conjugate additions, and Friedel-Crafts alkylations. organic-chemistry.org

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of 4-Cyclohexylpyrrolidin-3-amine in solution. A combination of one-dimensional and two-dimensional experiments provides a complete picture of the proton and carbon framework, as well as the spatial relationships between atoms.

The ¹H NMR spectrum of 4-Cyclohexylpyrrolidin-3-amine displays distinct signals corresponding to the protons of the pyrrolidine (B122466) ring, the cyclohexyl ring, and the amine group. Protons adjacent to the nitrogen atom (at C2, C5, and C3) are deshielded and appear at a lower field. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom in the molecule.

To assemble the molecular puzzle, 2D NMR techniques are indispensable:

COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, identifying adjacent protons within the pyrrolidine and cyclohexyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the cyclohexyl substituent to the C4 position of the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the through-space proximity of protons. This technique is pivotal for determining the relative stereochemistry of the substituents at C3 and C4. For instance, a strong NOE between the proton at C3 and the proton at C4 would indicate a cis relationship, while the absence of this correlation would suggest a trans configuration.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations |

|---|---|---|---|

| Pyrrolidine-H2/H5 | ~2.8-3.2 | ~50-55 | COSY with H2/H5, H3; HMBC to C3, C4 |

| Pyrrolidine-H3 | ~3.3-3.6 | ~58-62 | COSY with H2, H4; NOESY with H4 (if cis) |

| Pyrrolidine-H4 | ~2.0-2.3 | ~45-50 | COSY with H3, H5, Cyclohexyl-H1' |

| -NH₂ | ~1.5-2.5 (broad) | - | Exchanges with D₂O |

| Cyclohexyl-H1' | ~1.5-1.8 | ~40-45 | COSY with H2', H6'; HMBC to Pyrrolidine C3, C4, C5 |

| Cyclohexyl-H (other) | ~1.0-1.8 | ~25-35 | Extensive COSY correlations within the ring |

The structural dynamics of 4-Cyclohexylpyrrolidin-3-amine are investigated using variable-temperature (VT) or dynamic NMR (DNMR) spectroscopy. nih.gov This technique allows for the study of conformational exchange processes that are rapid on the human timescale but can be slowed at low temperatures. nih.govsemanticscholar.org For this molecule, two main dynamic processes are of interest: the chair-chair interconversion of the cyclohexyl ring and the puckering or "envelope-twist" conformational changes of the five-membered pyrrolidine ring.

By lowering the temperature of the NMR experiment, the rate of these interconversions can be reduced. If the exchange rate becomes slow relative to the NMR timescale, separate signals for the axial and equatorial protons of the cyclohexyl ring, or for different puckered conformers of the pyrrolidine ring, may be observed. semanticscholar.orgresearchgate.net The temperature at which these signals coalesce can be used to calculate the free energy barrier (ΔG‡) for the conformational change, providing valuable insight into the molecule's flexibility and the relative stability of its conformers. nih.gov

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is employed to determine the precise mass of the molecular ion, which serves to confirm the elemental composition of 4-Cyclohexylpyrrolidin-3-amine. The molecular formula is C₁₀H₂₀N₂, corresponding to a theoretical exact mass that can be calculated with high precision.

HR-MS provides an experimental mass measurement accurate to within a few parts per million (ppm), allowing for the unambiguous confirmation of the molecular formula and distinguishing it from other potential formulas with the same nominal mass. The characteristic fragmentation pattern in the mass spectrum, typically involving alpha-cleavage adjacent to the nitrogen atoms, provides further structural confirmation. libretexts.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀N₂ |

| Calculated Exact Mass ([M+H]⁺) | 169.1705 |

| Observed Mass ([M+H]⁺) | e.g., 169.1702 |

| Mass Accuracy | < 5 ppm |

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

Single crystal X-ray diffraction offers the most definitive method for elucidating the three-dimensional structure of a molecule. mdpi.com Provided that a suitable single crystal of 4-Cyclohexylpyrrolidin-3-amine or one of its salts can be grown, this technique can unambiguously determine its solid-state structure. mdpi.comresearchgate.net

The analysis yields precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. Crucially, X-ray diffraction establishes the relative stereochemistry between the amine group at C3 and the cyclohexyl group at C4. For a chiral, enantiomerically pure sample, anomalous dispersion methods can be used to determine the absolute configuration (e.g., (3R, 4R), (3S, 4S), etc.). nih.gov Furthermore, the crystal packing reveals information about intermolecular interactions, such as hydrogen bonding networks involving the primary amine, which govern the solid-state properties of the compound. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in 4-Cyclohexylpyrrolidin-3-amine. The IR spectrum is particularly informative for this molecule.

The presence of the primary amine group (-NH₂) gives rise to several characteristic absorptions. A pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region corresponds to the asymmetric and symmetric N-H stretching vibrations. orgchemboulder.comopenstax.org An N-H bending (scissoring) vibration is typically observed in the 1580-1650 cm⁻¹ region. orgchemboulder.com The C-N stretching vibration of the aliphatic amine appears in the 1020-1250 cm⁻¹ range. libretexts.org Strong absorptions just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations within the saturated cyclohexyl and pyrrolidine rings.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong |

| C-N Stretch (aliphatic) | 1020 - 1250 | Medium to Weak |

| N-H Wag | 665 - 910 | Broad, Strong |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment

Given that 4-Cyclohexylpyrrolidin-3-amine possesses two stereocenters (C3 and C4), it is a chiral molecule. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for studying the stereochemistry of enantiomerically enriched or pure samples. acs.org

These methods measure the differential interaction of the chiral molecule with left and right circularly polarized light. acs.org The CD spectrum would display positive or negative absorption bands, known as Cotton effects, which are characteristic of the molecule's specific three-dimensional arrangement. While 4-Cyclohexylpyrrolidin-3-amine lacks strong chromophores, weak electronic transitions, such as the n → σ* transition of the nitrogen lone pair, can give rise to a CD signal in the far-UV region (~200-240 nm). The sign and magnitude of the observed Cotton effects can be correlated with the absolute configuration of the stereocenters, often through comparison with quantum chemical calculations. This provides a non-destructive method for assigning or confirming the absolute stereochemistry of the molecule in solution. aip.org

Computational and Theoretical Chemistry Studies of 4 Cyclohexylpyrrolidin 3 Amine

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental electronic and structural properties of molecules. For 4-Cyclohexylpyrrolidin-3-amine, these methods would provide critical insights into its behavior at a molecular level.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are instrumental in elucidating the electronic characteristics of a molecule by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. arabjchem.org

For 4-Cyclohexylpyrrolidin-3-amine, the HOMO is expected to be localized primarily on the nitrogen atom of the 3-amine group, owing to its lone pair of electrons. The LUMO would likely be distributed across the C-N and C-C antibonding orbitals of the pyrrolidine (B122466) ring. A smaller HOMO-LUMO gap generally suggests higher reactivity. Calculations on various substituted pyrrolidines have shown that the nature and position of substituents significantly influence these orbital energies. arabjchem.orgacs.org It is anticipated that the electron-donating nature of the alkyl (cyclohexyl) and amino groups would result in a relatively high HOMO energy and a moderate HOMO-LUMO gap.

Table 1: Predicted Frontier Molecular Orbital Properties for 4-Cyclohexylpyrrolidin-3-amine (Illustrative) Calculated using DFT at the B3LYP/6-31G level of theory, based on analogous substituted pyrrolidines.*

| Property | Predicted Value (eV) | Description |

| HOMO Energy | -5.8 to -6.2 | Indicates the electron-donating capability, localized on the 3-amine nitrogen. |

| LUMO Energy | +1.5 to +2.0 | Indicates the electron-accepting capability. |

| HOMO-LUMO Gap | 7.3 to 8.2 | Reflects the chemical stability and reactivity of the molecule. |

Energetics of Conformations and Isomers

The non-planar, five-membered pyrrolidine ring is known to adopt puckered conformations, typically described as "envelope" or "twist" forms. rsc.org For substituted pyrrolidines, two predominant puckering modes, often termed 'UP' and 'DOWN', describe the position of the out-of-plane atom relative to the substituents. unito.itnih.gov The presence of bulky substituents, such as the cyclohexyl group at the C4 position, sterically influences the preferred ring pucker. nih.gov

Furthermore, the substituents at the C3 and C4 positions can exist in either cis or trans isomeric forms, each having distinct conformational preferences (axial vs. equatorial). It is strongly predicted that the most stable conformation for the trans isomer would feature both the cyclohexyl and amine groups in pseudo-equatorial positions to minimize steric hindrance. For the cis isomer, a conformational equilibrium would exist where one substituent is pseudo-axial and the other is pseudo-equatorial. Ab initio and DFT calculations are crucial for quantifying the energy differences between these various conformers and isomers. Studies on 4-tert-butylprolines have shown that sterically demanding groups strongly favor a pseudo-equatorial orientation, locking the ring into a specific pucker. nih.gov

Table 2: Predicted Relative Energies of Key Isomers and Conformers (Illustrative) Based on conformational analysis of 4-alkyl-substituted pyrrolidines.

| Isomer | Conformation | Relative Energy (kcal/mol) |

| trans | Cyclohexyl (eq), Amine (eq) | 0.0 (Global Minimum) |

| trans | Cyclohexyl (ax), Amine (ax) | > 5.0 |

| cis | Cyclohexyl (eq), Amine (ax) | 1.5 - 2.5 |

| cis | Cyclohexyl (ax), Amine (eq) | 1.8 - 2.8 |

Prediction of Spectroscopic Properties

Quantum chemical methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are invaluable for confirming the structure of synthesized compounds and for assigning signals in experimental spectra. Good correlation between calculated and experimental chemical shifts serves to validate the computed geometries and conformational analyses. researchgate.net For 4-Cyclohexylpyrrolidin-3-amine, distinct chemical shifts would be predicted for the protons and carbons of the pyrrolidine ring and the cyclohexyl group, with their values being highly sensitive to the cis/trans isomerism and the axial/equatorial orientation of the substituents.

Molecular Dynamics Simulations

While quantum chemical calculations provide static pictures of molecular properties, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time, providing insights into flexibility and environmental effects.

Conformational Landscape and Flexibility Analysis

MD simulations can explore the conformational landscape of 4-Cyclohexylpyrrolidin-3-amine by simulating its atomic motions over nanoseconds. These simulations would reveal the flexibility of the pyrrolidine ring, the rotational freedom of the C-N bond of the amine group, and the various conformations accessible to the cyclohexyl ring (e.g., chair, boat). The simulation trajectory can be analyzed to identify the most populated conformational states and the energy barriers for transitions between them, providing a more complete picture than static energy calculations alone. Such simulations have been used to demonstrate the stability of various pyrrolidine derivatives in different environments, often in the context of their binding to biological targets. mdpi.comnih.gov

Solvent Effects on Molecular Behavior

The surrounding solvent can significantly influence the conformation and properties of a molecule, particularly one with a polar group like the 3-amine. MD simulations using explicit solvent models (e.g., water, methanol) can elucidate these effects. The solvent can stabilize certain conformers through specific interactions, such as hydrogen bonding between the amine group and solvent molecules. rsc.orgfrontiersin.org

For 4-Cyclohexylpyrrolidin-3-amine, polar protic solvents like water or methanol (B129727) are expected to form strong hydrogen bonds with the amine group's lone pair and N-H protons. This solvation would influence the conformational equilibrium of the pyrrolidine ring and could affect the basicity and nucleophilicity of the nitrogen atom. rsc.org MD simulations can quantify the number of solvent molecules in the first solvation shell and the strength and lifetime of these hydrogen bonds, providing a detailed understanding of how the molecular behavior is modulated by its environment.

Table 3: Anticipated Solvent Effects on 4-Cyclohexylpyrrolidin-3-amine from MD Simulations (Illustrative)

| Solvent | Key Interaction | Predicted Effect on Molecular Behavior |

| Water (Polar Protic) | Strong H-bonding with the -NH₂ group. | Stabilization of conformers with exposed amine group; potential increase in the population of the pseudo-axial amine conformer in the cis isomer. |

| Acetonitrile (Polar Aprotic) | Dipole-dipole interactions. | Moderate influence on conformational equilibrium, less significant than protic solvents. |

| Cyclohexane (B81311) (Nonpolar) | van der Waals interactions. | Minimal specific interactions; conformational preferences will be dominated by intramolecular steric effects. |

Reaction Mechanism Modeling

Computational chemistry provides powerful tools for the elucidation of reaction mechanisms at a molecular level. For a molecule such as 4-Cyclohexylpyrrolidin-3-amine, these methods can offer deep insights into its synthesis and reactivity. By modeling the potential energy surface of a reaction, researchers can identify the most probable pathways, characterize intermediate structures, and determine the energy barriers that govern the reaction rate. beilstein-journals.org

Transition State Characterization and Activation Energy Calculations

A critical aspect of reaction mechanism modeling is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are employed to locate these transient structures. escholarship.org The characterization involves frequency calculations to confirm that the structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Once the transition state is characterized, the activation energy (Ea or ΔG‡) can be calculated. This value is the energy difference between the reactants and the transition state and is a key determinant of the reaction kinetics. researchgate.net The Arrhenius equation and Eyring equation provide the formal relationship between activation energy and the rate constant of a reaction. libretexts.org Computational models can calculate these barriers with increasing accuracy, often providing results that correlate well with experimental findings. researchgate.net

For a potential synthetic route to 4-Cyclohexylpyrrolidin-3-amine, such as the reductive amination of a corresponding ketone precursor, computational studies can model the energy profile. Below is an illustrative table of calculated activation energies for a key step in a hypothetical reaction pathway.

Table 1: Calculated Activation Energies for a Hypothetical Reductive Amination Step This table presents theoretical data for illustrative purposes.

| Reaction Step | Computational Method | Solvent Model | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| Imine formation | B3LYP/6-31G | PCM (Methanol) | 15.2 |

| Hydride transfer to iminium ion | B3LYP/6-31G | PCM (Methanol) | 12.8 |

| Imine formation | M06-2X/def2-TZVP | SMD (Ethanol) | 14.5 |

| Hydride transfer to iminium ion | M06-2X/def2-TZVP | SMD (Ethanol) | 11.9 |

Reaction Pathway Prediction

Beyond calculating the energy of a single step, computational chemistry can be used to predict entire reaction pathways. organic-chemistry.org For the synthesis of substituted pyrrolidines, multiple routes may be possible, including cycloaddition reactions, intramolecular aminations, or multi-component reactions. rsc.orgresearchgate.net Theoretical modeling helps to determine the most energetically favorable pathway.

By computing the Gibbs free energy of all potential intermediates and transition states, a complete potential energy surface can be constructed. beilstein-journals.org This allows researchers to identify the path of least resistance from reactants to products. These studies can reveal unexpected intermediates or alternative mechanisms that might not be apparent from experimental work alone. For instance, a computational study on the formation of a related pyrrolidine-2,3-dione (B1313883) derivative showed that kinetic selectivity was more significant than thermodynamic selectivity in determining the final product. beilstein-journals.org Such insights are invaluable for optimizing reaction conditions to maximize the yield of the desired product, like 4-Cyclohexylpyrrolidin-3-amine, and minimize unwanted side products.

Computational Structure-Activity Relationship (SAR) Analysis

Computational Structure-Activity Relationship (SAR) analysis is a cornerstone of modern chemical research, aiming to correlate the chemical structure of a compound with its properties or biological activity. nih.gov These in silico methods are crucial for prioritizing the synthesis of new molecules and for understanding the molecular basis of their function.

Docking and Molecular Modeling of Interactions with Research Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 4-Cyclohexylpyrrolidin-3-amine, docking could be used to investigate its binding mode within the active site of a protein or other macromolecular target of research interest.

The process involves placing the ligand (4-Cyclohexylpyrrolidin-3-amine) into the binding site of the receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically reported in kcal/mol. jocpr.com The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.govresearchgate.net This information is fundamental for understanding the compound's mechanism of action at a molecular level and for designing derivatives with improved affinity or selectivity. mdpi.com

Below is a hypothetical data table illustrating the results of a docking study of 4-Cyclohexylpyrrolidin-3-amine and its analogs against a research target protein.

Table 2: Illustrative Molecular Docking Results against a Hypothetical Kinase Target This table presents theoretical data for illustrative purposes.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Number of H-Bonds |

|---|---|---|---|

| 4-Cyclohexylpyrrolidin-3-amine | -7.8 | ASP145, LEU83, LYS21 | 3 |

| 4-Phenylpyrrolidin-3-amine | -7.2 | ASP145, LEU83, TYR82 | 3 |

| 4-Cyclohexylpyrrolidin-3-ol | -6.9 | ASP145, LYS21 | 2 |

| 4-Cyclopentylpyrrolidin-3-amine | -7.5 | ASP145, LEU83, LYS21 | 3 |

Pharmacophore Generation and Ligand-Based Design (excluding clinical application)

When the three-dimensional structure of a research target is unknown, ligand-based methods such as pharmacophore modeling become essential. A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific target. nih.govresearchgate.net These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and charged groups.

A pharmacophore model can be generated by aligning a set of known active molecules and identifying the common chemical features responsible for their activity. researchgate.net Once developed, this model serves as a 3D query to screen large virtual databases for new compounds that possess the desired pharmacophoric features but may have a completely different chemical scaffold. nih.gov This "scaffold hopping" approach is a powerful strategy for discovering novel chemical entities for research purposes. For 4-Cyclohexylpyrrolidin-3-amine, a pharmacophore model could be built based on its structure and a series of active analogs to guide the design of new research compounds.

Table 3: Hypothetical Pharmacophore Model Features for a Series of Pyrrolidine Analogs This table presents theoretical data for illustrative purposes.

| Pharmacophore Feature | Geometric Center (Å) | Radius (Å) | Type |

|---|---|---|---|

| Hydrogen Bond Donor (HBD) | X: 2.1, Y: 0.5, Z: -1.3 | 1.2 | Amine group |

| Positive Ionizable (PI) | X: 2.3, Y: 0.8, Z: -1.0 | 1.5 | Protonated amine |

| Hydrophobic (H) | X: -1.5, Y: -0.2, Z: 0.8 | 2.0 | Cyclohexyl ring |

| Exclusion Volume | X: 4.5, Y: 3.0, Z: 2.5 | 1.8 | Steric hindrance region |

Applications in Academic Chemical Research Excluding Clinical/safety/dosage

Development as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The chiral nature of many pyrrolidine (B122466) derivatives makes them highly valuable in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. nih.gov Chiral pyrrolidines can act as organocatalysts or as ligands for metal catalysts, efficiently controlling the stereochemical outcome of chemical reactions. While the broader class of chiral pyrrolidines is well-established in this field, specific research highlighting 4-Cyclohexylpyrrolidin-3-amine itself as a primary chiral auxiliary or ligand is not extensively documented in recent literature. However, the fundamental structure, featuring stereocenters and amine functionalities, is analogous to widely used proline-derived catalysts, suggesting its potential for such applications. The development of novel catalysts often involves modifying core scaffolds like pyrrolidine to fine-tune steric and electronic properties for optimal catalytic activity and selectivity.

Function as a Key Building Block or Scaffold in Complex Molecular Architectures

The 4-Cyclohexylpyrrolidin-3-amine framework is a valuable building block for constructing more elaborate molecules. nih.gov Its bifunctional nature, possessing both primary and secondary amine groups, along with the bulky cyclohexyl group, provides a versatile template for synthetic chemists.

Synthesis of Heterocyclic Compounds

The pyrrolidine core of 4-Cyclohexylpyrrolidin-3-amine is a frequent starting point for the synthesis of more complex heterocyclic systems. The amine groups can be readily functionalized, allowing for the annulation (ring-fusing) or spirocyclization reactions to build adjacent rings. This strategic use allows chemists to generate diverse libraries of novel compounds with potential applications in various fields of chemical biology.

Construction of Peptidomimetics and Oligomers

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.govwjarr.commdpi.com The rigid, yet conformationally defined, structure of the pyrrolidine ring makes it an excellent scaffold for this purpose. nih.gov Researchers have designed and synthesized pyrrolinone-pyrrolidine oligomers that can present amino acid side-chains in conformations that resemble the secondary structures of peptides, such as β-sheets and helices. nih.gov

In one approach, a pyrrolidine-based scaffold was shown through computational modeling to align its side-chain vectors effectively with those of amino acids in common secondary structures. nih.gov This mimicry is achieved by controlling the spatial orientation of functional groups attached to the pyrrolidine core. By linking these pyrrolidine units, oligomers can be created that replicate the topology of peptide motifs, which is crucial for interacting with biological targets like proteins. nih.gov This strategy relies on the predictable conformational preferences of the pyrrolidine ring system to create stable, non-natural mimics of peptide structures. nih.govresearchgate.net

Mechanistic Studies of Biological Interactions (in vitro, non-clinical focus)

Derivatives of 4-Cyclohexylpyrrolidin-3-amine have been instrumental in studying the mechanisms of how small molecules interact with biological macromolecules. These in vitro studies provide fundamental insights into drug action and guide the design of new therapeutic agents.

Enzyme Inhibition Mechanism Research (e.g., InhA, MAO, NAMPT)

InhA: The enoyl acyl carrier protein reductase (InhA) is a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govnih.gov Direct inhibitors of InhA are sought after as potential anti-tuberculosis agents. nih.govresearchgate.net A series of pyrrolidine carboxamides, which feature a core structure related to 4-Cyclohexylpyrrolidin-3-amine, have been identified as potent InhA inhibitors. nih.govnih.gov

Structure-activity relationship (SAR) studies revealed the importance of the cyclohexyl group for inhibitory activity. nih.gov Replacing the cyclohexyl ring with a phenyl ring resulted in a significant decrease in potency, suggesting that the chair conformation of the cyclohexyl group is more favorable for binding within the enzyme's active site than a flat aromatic ring. nih.gov X-ray crystallography has shown that these inhibitors bind in the InhA active site, forming a key hydrogen bond between the pyrrolidine carbonyl oxygen and the catalytic residue Tyr158, mimicking the binding of natural substrates. nih.gov

| Derivative Type | Substituents (on phenyl ring) | InhA IC₅₀ (µM) |

| Pyrrolidine Carboxamide | 3-Cl, 5-Cl | 0.39 |

| Pyrrolidine Carboxamide | 3-Br, 5-CF₃ | 0.85 |

| Pyrrolidine Carboxamide | 3-OMe, 5-CF₃ | 1.30 |

| Pyrrolidine Carboxamide | 3-F, 5-F | 1.49 |

| Pyrrolidine Carboxamide | 3-Me, 5-Me | 3.14 |

Data sourced from He, X. et al. (2006). nih.gov This interactive table summarizes the in vitro inhibitory activity of various substituted pyrrolidine carboxamides against the InhA enzyme.

MAO: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes are important in neuropharmacology. Research into new MAO inhibitors has explored various heterocyclic scaffolds. For instance, a series of novel chiral fluorinated pyrrolidine derivatives were designed and synthesized as highly potent and selective MAO-B inhibitors. nih.gov One compound, D5, exhibited an IC₅₀ of 0.019 µM for MAO-B, which was significantly more potent than the established drug safinamide. nih.gov Molecular docking studies suggest that such inhibitors bind within the enzyme's active site, with hydrophobic interactions playing a key role in enhancing activity. nih.gov While not directly 4-cyclohexylpyrrolidin-3-amine, this research demonstrates the utility of the pyrrolidine scaffold in designing potent and selective MAO inhibitors. nih.govnih.govacs.org

NAMPT: Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is critical for cellular metabolism and is often upregulated in cancer cells. mdpi.com Consequently, NAMPT inhibitors are being investigated as potential oncology therapeutics. nih.govresearchgate.net Research in this area has involved "scaffold morphing," where existing molecular frameworks are altered to discover new potent motifs. nih.gov This approach has identified scaffolds such as 3-pyridyl azetidine (B1206935) ureas as potent NAMPT inhibitors. While distinct from pyrrolidine, this highlights the strategy of exploring different small, saturated nitrogen heterocycles to optimize potency and pharmacokinetic properties. nih.gov The development of NAMPT inhibitors often involves balancing the need for a potent pharmacophore, like an exposed pyridine (B92270) ring, with the need to avoid off-target effects, such as inhibition of cytochrome P450 enzymes. researchgate.net

Receptor Binding and Modulation Studies (e.g., chemokine receptors, ion channels)

Chemokine Receptors: Chemokine receptors like CCR5 and CXCR4 are G-protein coupled receptors that play roles in immune cell trafficking. wikipedia.orgnih.gov They are also co-receptors used by the HIV virus to enter host cells, making them important targets for antiviral research. wikipedia.orgnih.gov The pyrrolidine scaffold is a key feature in many potent antagonists for these receptors. nih.govresearchgate.netnih.govnih.gov

CXCR4: In one study, a series of novel CXCR4 antagonists were designed based on a pyrrolidine scaffold. The lead compound, 46 , demonstrated a strong binding affinity to the CXCR4 receptor with an IC₅₀ of 79 nM. nih.gov It also potently inhibited the receptor's function, blocking CXCL12-induced calcium flux with an IC₅₀ of 0.25 nM. nih.gov These in vitro results highlight the effectiveness of the pyrrolidine core in generating potent receptor antagonists. nih.govnih.gov

CCR5: Similarly, 1,3,4-trisubstituted pyrrolidine derivatives have been developed as CCR5 receptor antagonists. researchgate.net These small molecules bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, acting as allosteric inhibitors. wikipedia.org This binding locks the receptor in a conformation that prevents its interaction with the HIV gp120 protein, thereby blocking viral entry into the cell. wikipedia.orgnih.gov

| Receptor | Compound Type | Key Finding | Measurement | Value |

| CXCR4 | Pyrrolidine Derivative (Compound 46) | Competitive Binding | IC₅₀ | 79 nM |

| CXCR4 | Pyrrolidine Derivative (Compound 46) | Inhibition of Calcium Flux | IC₅₀ | 0.25 nM |

| CCR2 | 3-Aminopyrrolidine (B1265635) Derivatives | Antagonistic Activity | IC₅₀ | Potent (specific values vary) |

This interactive table summarizes the in vitro activity of pyrrolidine-based compounds on chemokine receptors. nih.govnih.gov

Ion Channels: Ion channels are pore-forming membrane proteins that regulate the flow of ions across cell membranes and are critical for cellular signaling. nih.gov Modulating their activity with small molecules is a key area of chemical research. While broad screening panels are used to assess the effects of compounds on various ion channels, specific studies focusing on 4-Cyclohexylpyrrolidin-3-amine derivatives in this context are not widely reported. nih.govresearchgate.net However, the general practice in drug discovery involves screening libraries of compounds with diverse scaffolds, including pyrrolidines, against panels of ion channels to identify potential modulators and to assess off-target effects. nih.govresearchgate.net

Molecular Target Identification and Validation using Chemical Probes

A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein. These probes are instrumental in understanding the target's function and validating it for potential therapeutic intervention. The development of a high-quality chemical probe requires significant effort to ensure it is potent, selective, and has a well-defined mechanism of action.

The process of target identification and validation using chemical probes often involves:

Initial Screening: A library of compounds is tested against a biological system to identify "hits" that produce a desired effect.

Hit-to-Probe Optimization: The initial hits are chemically modified to improve their potency, selectivity, and other properties to become a reliable chemical probe.

Target Engagement: The probe is used to confirm its interaction with the intended target within a cellular or in vivo setting.

Phenotypic Studies: The probe is utilized to explore the biological consequences of modulating the target's activity.

While the principles of using chemical probes are well-established, there is no specific documentation found that describes the development or application of 4-Cyclohexylpyrrolidin-3-amine as a chemical probe for molecular target identification and validation.

Design and Synthesis of Chemically Diverse Libraries for Lead Generation

The generation of chemical libraries containing a large number of diverse compounds is a cornerstone of modern drug discovery, enabling the high-throughput screening for new lead compounds.

Combinatorial Chemistry Approaches

Combinatorial chemistry encompasses a set of techniques for the rapid synthesis of a large number of different but structurally related molecules. This approach is significantly more efficient than traditional one-at-a-time synthesis. A key strategy in combinatorial chemistry is the use of a common scaffold or building block that can be systematically modified with a variety of substituents.